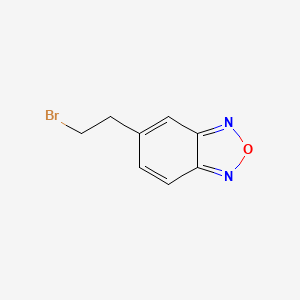

5-(2-Bromoethyl)benzofurazan

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7BrN2O |

|---|---|

Molecular Weight |

227.06 g/mol |

IUPAC Name |

5-(2-bromoethyl)-2,1,3-benzoxadiazole |

InChI |

InChI=1S/C8H7BrN2O/c9-4-3-6-1-2-7-8(5-6)11-12-10-7/h1-2,5H,3-4H2 |

InChI Key |

IWNSZSLPUWUVCH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NON=C2C=C1CCBr |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 5 2 Bromoethyl Benzofurazan

Nucleophilic Substitution Reactions of the Bromoethyl Moiety

The bromoethyl group of 5-(2-bromoethyl)benzofurazan is susceptible to nucleophilic attack, a common reaction for halogenoalkanes. studymind.co.ukchemguide.co.uk

Reactivity with Diverse Amine Nucleophiles

The nitrogen atom in amines possesses a lone pair of electrons, making them effective nucleophiles that can react with halogenoalkanes like this compound. chemguide.co.uk The reaction proceeds via nucleophilic substitution, where the amine displaces the bromide ion.

The reaction with primary amines can lead to a mixture of secondary and tertiary amines, as well as their salts and quaternary ammonium (B1175870) salts, through a series of subsequent reactions. chemguide.co.uk For instance, the initial reaction between an amine and a bromoalkane forms the salt of a secondary amine. chemguide.co.uk In the presence of excess primary amine, a reversible reaction can occur where the primary amine acts as a base, deprotonating the secondary amine salt to yield the free secondary amine. chemguide.co.uk This secondary amine can then further react with the bromoalkane. chemguide.co.uk

The reactivity of amine nucleophiles is influenced by their structure. Steric hindrance, the spatial arrangement of atoms that can impede a chemical reaction, plays a significant role. wikipedia.orgscribd.com Bulky substituents on the amine can slow down the rate of reaction. wikipedia.org

A study involving 5-(2-bromoethyl)phenanthridinium bromide (BEP) and various primary aryl amines demonstrated how electronic and steric effects influence the product of cyclization reactions. rsc.org Amines with strong electron-withdrawing groups or significant steric hindrance did not yield the typical neutral product, but instead resulted in charged intermediates. rsc.org

Exploration of Intramolecular Cyclization Pathways

Intramolecular cyclization reactions are a key feature of molecules containing both a nucleophile and an electrophilic center, such as derivatives of this compound. These reactions can lead to the formation of new ring systems. nih.gov The facility of these reactions allows for the manipulation of release kinetics in prodrug design, independent of the drug's structural features. nih.gov

For example, the reaction of 5-(2-bromoethyl)phenanthridinium bromide with primary amines can lead to a one-pot, three-step cyclization, forming a variety of heterocyclic compounds. rsc.org The nature of the resulting product, whether it is a closed-ring or open-chain structure, can be controlled by the electronic and steric properties of the amine. rsc.org

In a different system, the intramolecular cyclization of certain dipeptide derivatives can lead to either a six-membered diketopiperazine or a four-membered β-lactam ring, depending on the reaction conditions and substituents. researchgate.net This highlights how subtle changes in molecular structure and reaction environment can dictate the pathway of intramolecular reactions.

Reactivity of the Benzofurazan (B1196253) Ring System in Functionalization

The benzofurazan ring is an electron-deficient heteroaromatic system, making it susceptible to nucleophilic attack. rsc.orgrsc.org The introduction of electron-withdrawing groups, such as nitro groups, further enhances its electrophilicity. rsc.orgrsc.org

Study of Rearrangement Reactions and Tautomeric Equilibria in Derivatives

Benzofurazan derivatives can undergo various rearrangement reactions and exist in tautomeric forms. The Boulton-Katritzky rearrangement is a known process for some nitro-benzofurazan derivatives. semanticscholar.org

Tautomerism, the equilibrium between two or more interconverting structural isomers, is also a feature of benzofurazan chemistry. For instance, benzofuroxan (B160326) derivatives can exist in equilibrium between N-1-oxide and N-3-oxide tautomers. nih.gov This equilibrium can be influenced by solvents and substituents. semanticscholar.org For example, the tautomeric ratio of certain chlorobenzofuroxans shows a strong preference for one tautomer in solvents like acetone (B3395972) and chloroform. semanticscholar.org In some cases, the tautomeric equilibrium is rapid at room temperature. nih.gov

Unusual rearrangements have been observed in the synthesis of benzofuran (B130515) derivatives, where a benzopyran group rearranges to a benzofuran group under mild conditions. nih.gov Additionally, the irradiation of 2H-benzimidazole oxides, which can be synthesized from benzofurazan N-oxides, can lead to rearrangement to O-2-nitrophenylhydroxylamine derivatives. rsc.org

Elucidation of Electronic and Steric Effects on Reaction Selectivity and Rate

Both electronic and steric effects play a crucial role in determining the selectivity and rate of reactions involving this compound and its derivatives. rsc.orgrsc.org

Electronic Effects: The electron-withdrawing nature of the benzofurazan ring system, especially when substituted with nitro groups, makes it highly electrophilic. rsc.orgrsc.org This enhanced electrophilicity increases the rate of nucleophilic aromatic substitution. rsc.org The electronic properties of the nucleophile also matter; for example, the higher electron-donating effect of a hydroxyl group compared to a methoxy (B1213986) group can lead to a more facile reaction. rsc.orgrsc.org

Steric Effects: Steric hindrance arises from the spatial arrangement of atoms and can slow down chemical reactions by impeding the approach of the nucleophile to the reaction center. wikipedia.org For example, the presence of a bulky tert-butyl group can stabilize a molecule and prevent dimerization that readily occurs with a smaller hydrogen substituent. wikipedia.org In the context of SNAr reactions, steric effects can preclude the coplanarity of donor and acceptor moieties in the product. researchgate.net The reaction rates of nucleophilic substitution can be significantly affected by the steric bulk of substituents near the reaction site. wikipedia.org For instance, the solvolysis of methyl bromide is dramatically faster than that of the sterically hindered neopentyl bromide. wikipedia.org

The interplay of these effects was demonstrated in the reaction of 5-(2-bromoethyl)phenanthridinium bromide with various primary aryl amines, where both the electronic nature and steric bulk of the amine dictated the structure of the final product. rsc.org Similarly, in the coupling of chloro-nitrobenzofurazans with indoles, steric effects from a methyl group on the indole (B1671886) influence the rate of the reaction. researchgate.net

The following table provides a summary of the key reactive sites and influencing factors discussed:

Derivatization Chemistry and Functionalization Strategies for Enhanced Utility

Formation of Conjugates and Adducts via Bromoethyl Linkage

The presence of the 2-bromoethyl group renders 5-(2-bromoethyl)benzofurazan an excellent electrophile for the formation of a wide range of conjugates and adducts. This alkylating functionality readily participates in nucleophilic substitution reactions with a variety of nucleophiles, providing a straightforward method for covalently linking the benzofurazan (B1196253) moiety to other molecules of interest.

The bromoethyl group is susceptible to nucleophilic attack by heteroatoms such as nitrogen, sulfur, and oxygen. This reactivity allows for the conjugation of this compound with biomolecules like peptides and proteins through their nucleophilic amino acid residues, such as the thiol group of cysteine or the amine group of lysine. This process is instrumental in the development of fluorescently labeled biomolecules for use in biological assays.

Beyond biomolecules, the bromoethyl linker can be exploited to connect the benzofurazan core to other small molecules, polymers, or solid supports. For instance, reaction with amines can yield more complex secondary and tertiary amine derivatives, while reaction with thiols produces thioether linkages. These reactions are typically carried out under basic conditions to enhance the nucleophilicity of the reacting species. The versatility of this approach is highlighted by the ability to generate a library of derivatives by simply varying the nucleophilic partner.

Table 1: Examples of Potential Conjugation Reactions with this compound

| Nucleophile | Linkage Type | Potential Product Class |

| Primary/Secondary Amine | C-N Bond | Substituted Amines |

| Thiol | C-S Bond | Thioethers |

| Carboxylate | C-O Bond | Esters |

| Phenoxide | C-O Bond | Phenyl Ethers |

Targeted Modification of the Benzofurazan Skeleton for Research Probes

The benzofurazan ring system is intrinsically fluorescent, a property that has been widely exploited in the design of chemical probes. While the inherent fluorescence of this compound is a valuable starting point, targeted modifications to the benzofurazan skeleton can be employed to fine-tune its photophysical properties for specific research applications.

Strategies for modifying the benzofurazan core often involve the introduction of electron-donating or electron-withdrawing groups at specific positions on the aromatic ring. These substitutions can significantly impact the molecule's absorption and emission maxima, quantum yield, and sensitivity to the local environment. For example, the introduction of an amino or alkoxy group can enhance fluorescence, while a nitro group can quench it, a phenomenon that can be harnessed for "turn-on" fluorescent probes.

While direct modification of the benzofurazan skeleton of this compound is not widely reported, the extensive literature on the functionalization of other benzofurazan derivatives provides a clear roadmap for such endeavors. For instance, electrophilic aromatic substitution reactions could potentially be used to introduce additional functional groups. Such modifications, performed on a molecule already possessing the bromoethyl linker, would allow for the creation of dual-functional probes capable of both covalent attachment and tailored fluorescence reporting.

Design and Synthesis of Novel Hybrid Structures Incorporating the this compound Motif

The concept of molecular hybridization, which involves the covalent linking of two or more distinct pharmacophores or functional motifs, has emerged as a powerful strategy in drug discovery and materials science. This compound is an ideal scaffold for the construction of such hybrid molecules, offering a fluorescent signaling unit that can be readily attached to other molecular entities via its reactive bromoethyl handle.

The synthesis of these hybrid structures typically involves a multi-step approach where this compound is used as a key building block. For example, it can be reacted with a molecule containing a nucleophilic center, such as an amine or a thiol, to form a stable covalent bond. This strategy has been successfully employed to create pyrimidine-benzofuran hybrids, where the benzofuran (B130515) moiety is analogous to the benzofurazan in the target compound.

The design of these hybrids is often guided by the desired final application. For instance, by conjugating this compound with a molecule known to bind to a specific biological target, a fluorescent probe for that target can be created. Similarly, linking it to another photoactive or electroactive molecule could lead to new materials with interesting photophysical or electronic properties. The modular nature of this synthetic approach allows for the systematic exploration of different molecular combinations to optimize the desired function.

Advanced Spectroscopic and Chromatographic Methods for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 5-(2-Bromoethyl)benzofurazan. slideshare.netox.ac.ukchemrxiv.orgupi.edu By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, researchers can precisely map the connectivity of atoms within the molecule. ox.ac.uk

Structural Elucidation: The ¹H NMR spectrum provides detailed information about the hydrogen atoms and their chemical environments. For instance, the aromatic protons on the benzofurazan (B1196253) ring will exhibit characteristic shifts and coupling patterns. The ethyl side chain will show distinct signals for the two methylene (B1212753) groups (-CH₂-), with their proximity to the bromine atom and the benzofurazan ring influencing their chemical shifts. Similarly, the ¹³C NMR spectrum reveals the number and type of carbon atoms, further confirming the carbon skeleton of the molecule. ox.ac.ukrsc.org Two-dimensional NMR techniques, such as COSY, can be employed to establish proton-proton couplings and further solidify the structural assignment. slideshare.netox.ac.uk

Reaction Monitoring: NMR spectroscopy is also a powerful technique for monitoring the progress of chemical reactions in real-time. rsc.orguib.noosf.iorptu.de For the synthesis of this compound or its subsequent reactions, NMR can be used to track the consumption of starting materials and the formation of products. This is achieved by observing the appearance and disappearance of characteristic peaks in the NMR spectrum over time. beilstein-journals.org This capability allows for the optimization of reaction conditions and provides valuable insights into reaction kinetics and mechanisms. beilstein-journals.org Benchtop NMR spectrometers are increasingly being used for this purpose, offering the advantage of online, real-time analysis without the need for complex sample preparation. uib.noosf.io

Interactive Table: Representative NMR Data for Benzofurazan Derivatives

| Compound/Fragment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| NBD-Bz-o-NH₂ | 8.35 (d, J=7.0 Hz), 7.76 (br), 7.52 (br), 6.15 (d, J=7.0 Hz), 4.73 (br), 3.77 (s) | Not specified | dss.go.th |

| 1-(o-bromobenzyl)-5-phenyl-1H-1,2,3-triazole | 5.64 (s), 6.76 (d, J=7.6 Hz), 7.13-7.17 (m), 7.21-7.26 (m), 7.40-7.41 (m), 7.55 (d, J=7.9 Hz), 7.81 (s) | 51.69, 121.96, 126.44, 127.96, 128.27, 128.44, 129.12, 129.59, 132.84, 133.13, 135.02, 138.58 | rsc.org |

| 5-(Bromomethyl)-2-phenylpyridine | Not specified | 154.8, 150.0, 139.3, 137.4, 131.6, 128.7, 128.6, 126.7, 120.1, 18.2 | cuni.cz |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. creative-proteomics.comuni-marburg.de

Accurate Molecular Weight Determination: High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of this compound, which is essential for confirming its elemental composition. creative-proteomics.comlcms.cz Techniques like electrospray ionization (ESI) are commonly used to generate ions of the molecule for analysis. rsc.org The precise mass-to-charge ratio (m/z) of the molecular ion peak allows for the unambiguous determination of the molecular formula. creative-proteomics.comlcms.cz

Fragmentation Analysis: In addition to determining the molecular weight, MS provides structural information through the analysis of fragmentation patterns. tutorchase.comlibretexts.org When the molecular ion is subjected to energy, it breaks apart into smaller, characteristic fragment ions. tutorchase.com For this compound, expected fragmentation could involve the loss of the bromine atom or cleavage of the ethyl side chain. The presence of bromine is often indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). whitman.eduresearchgate.net Analyzing these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule. libretexts.org

Interactive Table: Mass Spectrometry Data for Related Compounds

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) | Reference |

| NBD-Bz-o-NH₂ | APCI-MS | 330 ([M+H]⁺) | Not specified | dss.go.th |

| 1-(o-bromobenzyl)-5-phenyl-1H-1,2,3-triazole | ESI-HRMS | 314.0293 (Calculated for C₁₅H₁₃BrN₃ [M+H]⁺) | Not specified | rsc.org |

| Impurity III (related to Anastrozole) | GC-MS (EI) | 304 (M⁺) | 225 (M⁺ - Br) | researchgate.net |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities and for analyzing complex mixtures. torontech.com

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for determining the purity of a compound. torontech.comijrpc.com By passing a solution of the sample through a column packed with a stationary phase, different components are separated based on their interactions with the stationary and mobile phases. torontech.com The separated components are then detected, often by a UV detector, producing a chromatogram where each peak corresponds to a different compound. The area of the peak for this compound relative to the total area of all peaks provides a quantitative measure of its purity. torontech.comchromatographyonline.com HPLC methods can be developed to be highly specific and accurate for quality control purposes. ijrpc.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. shimadzu.com This technique is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in a GC column, and the individual components are then introduced into the mass spectrometer for identification. mdpi.com GC-MS is particularly useful for identifying and quantifying trace impurities in a sample of this compound, as the mass spectrometer provides definitive structural information for each separated peak. mdpi.comchromatographyonline.com In some cases, derivatization may be necessary to increase the volatility of the analytes for GC-MS analysis. mdpi.comchromatographyonline.com

UV-Visible Absorption and Fluorescence Spectroscopy in Analytical Method Development

UV-Visible and fluorescence spectroscopy are valuable tools for studying the electronic properties of molecules and are particularly relevant to the development of analytical methods involving benzofurazan derivatives.

The benzofurazan (also known as 2,1,3-benzoxadiazole) skeleton is a key component in many fluorescent derivatization reagents. ingentaconnect.comrsc.orgresearchgate.net These reagents are typically non-fluorescent or weakly fluorescent themselves but react with specific functional groups (like amines, thiols, or carboxylic acids) to form highly fluorescent products. rsc.org This "fluorescence on-off" mechanism is highly advantageous for sensitive detection as it minimizes background interference from the reagent itself. rsc.org

Derivatives of benzofurazan, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), are widely used for this purpose. rsc.orgmdpi.comnih.gov They react with colorless and non-fluorescent compounds to yield intensely colored and fluorescent derivatives that can be easily detected by UV-Vis or fluorescence spectroscopy. mdpi.com The resulting derivatives often exhibit absorption maxima in the visible region (around 430-480 nm) and emit fluorescence at longer wavelengths, with Stokes shifts typically in the range of 60-90 nm. mdpi.comresearchgate.net

The development of these reagents involves synthesizing various benzofurazan structures and studying their spectroscopic properties upon reaction with analytes. dss.go.tharkat-usa.orgbas.bg The goal is to create probes with high selectivity, sensitivity, and desirable photophysical properties for applications in bioanalytical chemistry and other fields. rsc.orgresearchgate.netnih.govscnu.edu.cn

Interactive Table: Spectroscopic Properties of Benzofurazan Derivatives

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Reference |

| NBD-Bz-o-NH₂ | Acetonitrile | 458 | 533 | < 0.0022 | dss.go.th |

| NBD-Morpholine derivative | Not specified | 478-488 | 559, 603 | Not specified | researchgate.net |

| Product of PLZ and NBD-F | Borate buffer (pH 8) | 473 | 541 | Not specified | researchgate.net |

| N-methyl-4-amino-7-nitrobenzofurazan (NBF) | Aqueous medium | Not specified | Not specified | Not specified | rsc.orgresearchgate.net |

Computational Chemistry and Theoretical Modeling of 5 2 Bromoethyl Benzofurazan Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. nih.govekb.eg It is widely applied to predict the physicochemical properties and reactivity of molecules. nih.govresearchgate.net For benzofurazan (B1196253) derivatives, DFT calculations, often using functionals like B3LYP with a 6-31+g(d,p) basis set, are employed to determine optimized molecular geometries and global reactivity descriptors. researchgate.netsemanticscholar.org

These descriptors provide a quantitative measure of a molecule's reactivity. Key parameters include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from a system. A more negative chemical potential suggests a higher propensity to lose electrons. mdpi.com

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, indicating its electrophilic character. researchgate.netsemanticscholar.org

Studies on various 4-X-7-nitrobenzofurazans provide a model for understanding the electronic properties of the benzofurazan core. researchgate.net The calculated values for these related compounds help in rationalizing kinetic data from reactions with nucleophiles. semanticscholar.org

| Compound | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

|---|---|---|---|

| NBD-Cl | -4.90 | 4.32 | 2.77 |

| NBD-OCH3 | -4.58 | 3.78 | 2.78 |

| NBD-OC6H5 | -4.70 | 3.82 | 2.89 |

These DFT-based descriptors are crucial for predicting how 5-(2-Bromoethyl)benzofurazan might behave in chemical reactions, particularly in electrophilic and nucleophilic interactions. nih.gov

Molecular Modeling and In Silico Approaches for Structure-Activity Relationship (SAR) Insights

Molecular modeling and in silico techniques are integral to modern drug discovery, providing insights into the relationship between a molecule's structure and its biological activity (SAR). nih.govnih.gov For benzofuran (B130515) and benzofurazan derivatives, which are known for a wide range of pharmacological properties, these methods help identify key structural features required for a desired biological effect. physchemres.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) is a mathematical modeling approach that correlates variations in chemical structure with biological activity. mdpi.comresearchgate.net 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build predictive models. mdpi.com These models map the steric, electrostatic, and hydrophobic fields of a series of compounds to understand how these properties influence their interaction with a biological target. mdpi.com

For a series of benzofuran derivatives, QSAR studies have been performed using quantum chemical descriptors to model their activity. physchemres.org Such analyses help in the design of new derivatives with potentially enhanced efficacy. nih.gov The process often involves:

Generating 3D structures of the molecules.

Aligning the structures based on a common scaffold. mdpi.com

Calculating molecular descriptors (e.g., steric, electronic, lipophilic parameters).

Developing a statistical model using techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). researchgate.net

Validating the model to ensure its predictive power. mdpi.comresearchgate.net

In silico screening of compound libraries against biological targets, guided by pharmacophore models, can identify promising new leads. nih.govsigmaaldrich.comnih.gov These models define the essential spatial arrangement of features necessary for biological activity, guiding the design of novel compounds like derivatives of this compound. mdpi.com

Analysis of Frontier Molecular Orbitals (FMO) and Charge Distributions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com

HOMO: Represents the ability of a molecule to donate electrons, correlating with its nucleophilicity. youtube.com

LUMO: Represents the ability of a molecule to accept electrons, correlating with its electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's chemical stability and reactivity. semanticscholar.org A smaller gap suggests that the molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org

DFT calculations are commonly used to determine the energies and spatial distributions of these orbitals for benzofurazan derivatives. researchgate.netsemanticscholar.org The analysis of FMOs helps predict the most likely sites for electrophilic and nucleophilic attack. nih.gov

| Compound | E(HOMO) (eV) | E(LUMO) (eV) | ΔE (HOMO-LUMO Gap) (eV) |

|---|---|---|---|

| NBD-Cl | -7.06 | -2.74 | 4.32 |

| NBD-OCH3 | -6.47 | -2.69 | 3.78 |

| NBD-OC6H5 | -6.61 | -2.79 | 3.82 |

Furthermore, analyzing the charge distribution within a molecule, often visualized using Molecular Electrostatic Potential (MEP) maps, reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.govresearchgate.net These maps are essential for understanding intermolecular interactions and predicting how a molecule will interact with other species. nih.gov

Investigation of Conformational Preferences and Intermolecular Interactions

The three-dimensional structure and conformational flexibility of a molecule are key determinants of its physical properties and biological activity. Theoretical methods are used to explore the potential energy surface of this compound to identify its most stable conformers. physchemres.org For related benzofuran systems, studies have shown that the planarity between the benzofuran and adjacent phenyl rings is a significant structural feature. physchemres.org

The study of intermolecular interactions is crucial for understanding how molecules self-assemble in the solid state and how they bind to biological receptors. researchgate.net Computational techniques allow for the detailed analysis of various non-covalent interactions, including:

Hydrogen Bonds: Interactions involving a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen). mdpi.com

Halogen Bonds: Non-covalent interactions where a halogen atom acts as an electrophilic species. The bromine atom in this compound makes it a candidate for forming such bonds. mdpi.com

π-π Stacking: Attractive interactions between aromatic rings, which are important for the stability of crystal structures. mdpi.commdpi.com

Applications in Advanced Organic Synthesis and Materials Science Research

Utility as a Key Intermediate in the Construction of Complex Organic Molecules

The inherent reactivity of the carbon-bromine bond in the 2-bromoethyl group of 5-(2-bromoethyl)benzofurazan makes it a valuable precursor for the synthesis of a wide array of more elaborate molecular architectures. This functional group is susceptible to nucleophilic substitution reactions, allowing for the introduction of diverse functionalities.

For instance, reaction with primary or secondary amines would lead to the corresponding aminoethyl derivatives. This is a common strategy for linking the benzofurazan (B1196253) core to other molecules of interest, including biomolecules or polymer chains. mdpi.com Similarly, reaction with thiols would yield thioethers, and reaction with alcohols or phenols would produce ethers. These transformations are fundamental in the construction of complex organic molecules and are widely employed in medicinal chemistry and materials science.

The benzofurazan ring system itself can participate in various organic reactions, further expanding its utility. For example, electrophilic aromatic substitution reactions could be used to introduce additional functional groups onto the benzene (B151609) ring, although the specific regioselectivity would depend on the directing effects of the existing substituents. The development of synthetic methodologies to construct complex benzofuran (B130515) derivatives has been an active area of research, with various catalytic strategies being employed. rsc.orgnih.govresearchgate.net

Table 1: Potential Reactions of this compound for Complex Molecule Synthesis

| Reactant Class | Reaction Type | Potential Product |

| Amines (R₂NH) | Nucleophilic Substitution | 5-(2-(Dialkylamino)ethyl)benzofurazan |

| Thiols (RSH) | Nucleophilic Substitution | 5-(2-(Alkylthio)ethyl)benzofurazan |

| Alcohols (ROH) | Nucleophilic Substitution | 5-(2-(Alkoxy)ethyl)benzofurazan |

| Cyanide (CN⁻) | Nucleophilic Substitution | 5-(2-Cyanoethyl)benzofurazan |

| Azide (N₃⁻) | Nucleophilic Substitution | 5-(2-Azidoethyl)benzofurazan |

This table is illustrative and based on the general reactivity of alkyl bromides.

Development of Specialty Chemical Reagents and Catalysts

The unique properties of the benzofurazan nucleus make it an attractive component in the design of specialty chemical reagents. Benzofurazan derivatives are well-known for their use as fluorogenic and chromogenic labeling agents. mdpi.comresearchgate.net The non-fluorescent nature of some benzofurazan precursors can be altered upon reaction with specific analytes, leading to a "turn-on" fluorescent signal. This principle is widely used in the development of sensitive probes for the detection of various molecules, including amino acids, peptides, and thiols. researchgate.netresearchgate.net

Following this logic, this compound could serve as a precursor for a new class of derivatization reagents. For example, by modifying the bromoethyl group, it could be tailored to react selectively with certain functional groups, thereby enabling the fluorescent labeling and subsequent detection and quantification of target molecules in complex biological or environmental samples. nih.gov

Furthermore, the benzofurazan scaffold could be incorporated into the structure of ligands for metal catalysts. The nitrogen and oxygen atoms of the furazan (B8792606) ring can act as coordination sites for metal ions. By attaching this moiety to a solid support or a larger molecular framework via the bromoethyl chain, it might be possible to develop novel catalysts for a range of organic transformations. The electronic properties of the benzofurazan ring could influence the catalytic activity and selectivity of the metal center. Benzofuran derivatives have been explored for their potential in electrocatalysis, suggesting that related heterocyclic systems like benzofurazans could also exhibit interesting catalytic properties. nih.gov

Exploration in Novel Functional Materials Applications (e.g., flame retardants, adsorbents)

The benzofurazan core is a component of interest in the design of functional materials due to its electronic and photophysical properties. Benzofurazan derivatives have been investigated for their applications in organic light-emitting diodes (OLEDs) and organic solar cells, where their electron-withdrawing nature can be beneficial. semanticscholar.orgmit.edu The incorporation of this compound into polymeric structures, either as a pendant group or within the main chain, could lead to new materials with tailored optical and electronic properties.

In the context of flame retardants, nitrogen-containing compounds are known to be effective. pittstate.edu While there is no direct evidence for the use of this compound as a flame retardant, some benzoxazine (B1645224) derivatives, which also contain a nitrogen- and oxygen-containing heterocyclic ring, have been investigated for this purpose. nih.govresearchgate.net The mechanism of action for such flame retardants often involves the release of non-flammable gases upon heating and the formation of a protective char layer. The benzofurazan moiety, with its nitrogen and oxygen atoms, could potentially contribute to such a mechanism. However, the presence of bromine could also impart flame retardant properties through a radical trapping mechanism in the gas phase.

Regarding applications as adsorbents, the benzofurazan structure could be functionalized onto solid supports, such as silica (B1680970) gel or polymers. mdpi.com The aromatic rings and heteroatoms could provide sites for interaction with various analytes, suggesting potential use in chromatography or for the selective removal of certain substances from solutions. The ability to modify the bromoethyl group would allow for the tuning of the adsorbent's surface chemistry to target specific molecules. For example, attaching chelating groups could create an adsorbent for heavy metal ions.

Exploration in Preclinical and Investigative Biomedical and Agrochemistry Research

Role as a Chemical Scaffold for Investigational Compounds

The benzofurazan (B1196253) moiety is a key component in many biologically active compounds. Its derivatives have been explored for a wide range of therapeutic applications due to their diverse pharmacological activities. nih.govrsc.orgnih.govresearchgate.net The unique structural features of this scaffold make it a valuable starting point for the design of novel drugs. rsc.org

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For benzofuran (B130515) and its derivatives, SAR studies have revealed key structural features that influence their anticancer and antimicrobial properties. nih.govnih.gov

For instance, the introduction of halogen atoms, such as bromine, into the benzofuran ring has been shown to significantly enhance anticancer activity. nih.gov This is attributed to the ability of halogens to form "halogen bonds," which can improve the binding affinity of the compound to its biological target. nih.gov The position of the halogen on the benzofuran ring is a critical determinant of its biological effect. nih.gov

In the context of antimicrobial agents, SAR studies have indicated that the combination of the benzofuran scaffold with other heterocyclic rings, such as pyrazoline and thiazole, is essential for their activity. nih.gov Substitutions at various positions on the benzofuran ring have been shown to greatly impact the antibacterial and antifungal specificity and potency. nih.gov For example, compounds with a hydroxyl group at the C-6 position have demonstrated excellent antibacterial activity against a range of bacterial strains. nih.gov

The following table summarizes some SAR findings for benzofuran derivatives:

| Compound Class | Key Structural Features | Observed Biological Activity |

| Halogenated Benzofurans | Bromine atom at the 3-position of the benzofuran ring. | Remarkable cytotoxic activity against leukemia cells. nih.gov |

| Benzofuran-pyrazoline hybrids | Presence of both benzofuran and pyrazoline moieties. | Essential for antimicrobial activity. nih.gov |

| Hydroxylated Benzofurans | Hydroxyl group at the C-6 position. | Excellent antibacterial activity against multiple strains. nih.gov |

The benzofuran and benzofurazan scaffolds have been utilized in the design of inhibitors for various biological targets, including enzymes crucial for disease progression.

Kinase Inhibitors: Kinases are a class of enzymes that play a central role in cell signaling and are often dysregulated in diseases like cancer. ed.ac.uk Small molecule kinase inhibitors are therefore a major focus of cancer drug discovery. ed.ac.uk The benzofuran scaffold has been identified as a promising framework for the development of kinase inhibitors. For example, derivatives of benzofuran have been investigated as inhibitors of Polo-like kinase 1 (Plk1), a key regulator of mitosis, making it an attractive target for cancer therapy. soci.org

HIV-1 Integrase Inhibitors: HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus (HIV). bohrium.com Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a critical component of antiretroviral therapy. bohrium.com While specific derivatives of 5-(2-Bromoethyl)benzofurazan as HIV-1 integrase inhibitors are not extensively documented, the broader class of furoxan and benzofuroxan (B160326) derivatives have been studied for their potential as anti-HIV agents. bohrium.com

A significant body of research has focused on the preclinical evaluation of benzofuran and benzofurazan derivatives for their antimicrobial and anticancer activities.

Antimicrobial Potential: Benzofuran derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. nih.govrsc.org For example, certain synthetic benzofuran derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger. nih.govresearchgate.net The mechanism of action can vary, with some compounds inhibiting essential microbial enzymes. nih.gov

The following table presents examples of the antimicrobial activity of benzofuran derivatives against selected microorganisms:

| Compound/Derivative Class | Microorganism | Activity (MIC) |

| Benzofuran-5-ol derivatives | Candida species | 1.6-12.5 µg/mL nih.gov |

| 2-amino-4-arylthio-5-hydroxybenzofurans | Candida krusei | Potent antifungal activity nih.gov |

| Hydroxylated benzofurans (at C-6) | Various bacterial strains | 0.78-3.12 µg/mL (MIC80) nih.gov |

Anticancer Potential: The anticancer properties of benzofuran and benzofurazan derivatives are well-documented. nih.govnih.govmdpi.com These compounds can induce cancer cell death through various mechanisms, including apoptosis (programmed cell death). mdpi.com For instance, N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamide (B1298429) has been shown to inhibit the growth of human hepatocellular carcinoma cells and induce their apoptosis. mdpi.com

Furthermore, some benzofuran derivatives have demonstrated cytotoxic activity against a range of human cancer cell lines, including ovarian carcinoma. mdpi.com The antiproliferative effects of these compounds are often evaluated in preclinical models, both in vitro (using cancer cell lines) and in vivo (using animal models). mdpi.comnih.gov

Applications in Biochemical Probe Development for In Vitro Studies

Benzofurazan derivatives, particularly nitrobenzofurazan (NBD), are widely used as fluorescent probes in biochemical and cell-based assays. nih.govmagtech.com.cn The fluorescence of NBD is highly sensitive to the polarity of its environment, making it a valuable tool for studying molecular interactions. nih.gov

When a benzofurazan-labeled ligand binds to its target, such as a receptor or enzyme, the change in the microenvironment around the fluorophore can lead to a change in its fluorescence properties, such as an increase in fluorescence intensity. nih.gov This principle has been applied to develop binding assays for various biological targets, including the estrogen receptor. nih.gov These fluorescent probes offer a simple and rapid method for evaluating the binding affinity of potential drug candidates without the need for separation of bound and free ligands. nih.gov

Nitrobenzofurazan-based probes have been developed for the detection of a wide array of molecules and ions, including:

Heavy metal ions (e.g., Hg2+, Zn2+, Cu2+) magtech.com.cn

Reactive oxygen species magtech.com.cn

DNA magtech.com.cn

Proteins and enzymes magtech.com.cn

The versatility of the benzofurazan scaffold allows for its incorporation into various molecular designs to create probes with specific detection capabilities for in vitro diagnostic and research applications. mdpi.comnih.gov

Potential in Agro-Chemical Development as Investigational Plant Growth Regulators, Herbicides, or Pesticides

While the primary focus of research on benzofurazan and benzofuroxan derivatives has been in the biomedical field, there is also potential for their application in agriculture. The broad biological activity of these compounds suggests they could be explored as lead structures for the development of new agrochemicals. lifechemicals.comresearchgate.net

Some benzofuroxan derivatives have been reported to possess herbicidal activity. researchgate.net The search for new herbicides with novel modes of action is crucial for managing weed resistance to existing products. The diverse chemistry of benzofurazans could be leveraged to create libraries of compounds for screening as potential herbicides.

Furthermore, the antimicrobial properties of benzofuran and its derivatives against plant pathogens could be harnessed for the development of new fungicides and bactericides. lifechemicals.com The investigation of these compounds as plant growth regulators, which are substances that can modify plant growth and development, is another area of potential exploration.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(2-Bromoethyl)benzofurazan, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves functionalization of the benzofurazan core. For example, bromoethyl groups can be introduced via nucleophilic substitution or alkylation reactions. Key steps include:

- Core Formation : Start with benzofurazan derivatives (e.g., 5-nitrobenzofurazan) and reduce the nitro group to enable subsequent alkylation .

- Bromoethyl Introduction : Use 2-bromoethylating agents (e.g., 1,2-dibromoethane) in the presence of a base (e.g., K₂CO₃) to minimize side reactions .

- Purification : Employ column chromatography or recrystallization to isolate the product. Monitor reaction progress via TLC and confirm purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR can identify protons on the bromoethyl group (δ ~3.5–4.0 ppm for CH₂Br) and aromatic protons on the benzofurazan ring (δ ~6.5–8.0 ppm). ¹³C NMR confirms quaternary carbons and substituent effects .

- Mass Spectrometry : HRMS provides exact mass verification, critical for distinguishing isomers or contaminants .

- IR Spectroscopy : Detect functional groups like C-Br (~550–650 cm⁻¹) and C=N/C-O in the benzofurazan ring .

Advanced Research Questions

Q. How do electronic effects of substituents on the benzofurazan ring influence the reactivity of the bromoethyl group in nucleophilic substitution reactions?

- Methodological Answer :

- Hammett Analysis : Apply substituent constants (σ) to correlate electronic effects with reaction rates. Electron-withdrawing groups (e.g., nitro) increase the electrophilicity of the bromoethyl group, accelerating SN2 reactions .

- Kinetic Studies : Compare reaction rates of derivatives (e.g., 5-nitro vs. 5-methoxy) with nucleophiles (e.g., NaN₃) in polar aprotic solvents (e.g., DMF). Use Arrhenius plots to assess activation parameters .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and transition states to rationalize experimental trends .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer :

- Standardize Assays : Re-evaluate activities under controlled conditions (e.g., cell line specificity, incubation time, and concentration ranges). For antimicrobial studies, use CLSI guidelines for MIC determination .

- SAR Analysis : Systematically modify substituents (e.g., halogens, alkyl chains) and correlate changes with activity. For example, bromine’s electronegativity may enhance binding to target proteins vs. chlorine .

- Mechanistic Studies : Use fluorescence quenching or SPR to directly measure interactions with biological targets (e.g., enzymes or DNA) .

Q. What strategies are recommended for designing this compound derivatives to improve pharmacokinetic properties while retaining bioactivity?

- Methodological Answer :

- Prodrug Design : Mask the bromoethyl group with labile protecting groups (e.g., acetates) to enhance solubility and reduce off-target reactivity .

- Lipophilicity Optimization : Introduce hydrophilic moieties (e.g., morpholine) to balance logP values, improving membrane permeability. Use HPLC to measure partition coefficients .

- Metabolic Stability : Incubate derivatives with liver microsomes to identify metabolic hotspots (e.g., CYP450 oxidation sites). Modify vulnerable positions (e.g., fluorination) to block degradation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reaction outcomes when using this compound as a synthetic intermediate?

- Methodological Answer :

- Byproduct Identification : Use LC-MS or GC-MS to detect side products (e.g., elimination products from dehydrohalogenation). Adjust reaction conditions (e.g., lower temperature) to suppress competing pathways .

- Solvent Effects : Test solvents with varying polarities (e.g., DMSO vs. THF). Polar aprotic solvents stabilize transition states in SN2 reactions, reducing elimination .

- Catalyst Screening : Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.